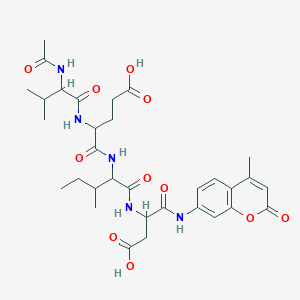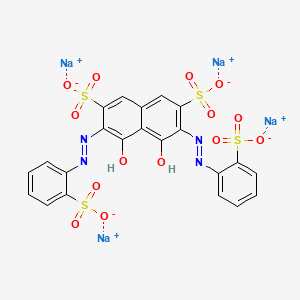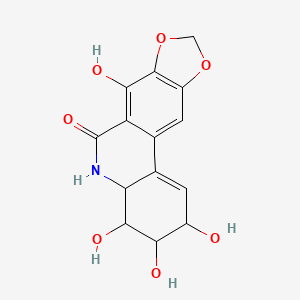
Lycoricidin-A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound has garnered significant attention due to its potent anticancer activity against tumors of the brain, skin, and breast . Narciclasine is an isocarbostyril alkaloid, which means it has a unique structure that contributes to its biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of narciclasine has been accomplished through a late-stage, amide-directed C–H hydroxylation of a lycoricidine intermediate . This method involves several steps, including the transformation of phenylalanine to protocatechuic aldehyde via trans-cinnamic acid, p-coumaric acid, and caffeic acid . Protocatechuic aldehyde then reacts with tyramine, yielding an imine (Schiff’s base) that is reduced and methylated to O-methyl-norbelladine .
Industrial Production Methods: While specific industrial production methods for narciclasine are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production. The key steps involve the use of common reagents and conditions that can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Narciclasine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the formation of a cyclic phosphate at two of the adjacent hydroxyl groups of narciclasine . This modification enhances its solubility and biological activity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of narciclasine include phenylalanine, protocatechuic aldehyde, tyramine, and various oxidizing and reducing agents . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products: The major products formed from these reactions include various derivatives of narciclasine, such as cyclic phosphates and other modified forms that exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Narciclasine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable compound for studying the synthesis and modification of isocarbostyril alkaloids . In biology, narciclasine is used to investigate its effects on plant growth and development .
In medicine, narciclasine has shown potent anticancer activity, particularly against glioblastoma multiforme, by decreasing mitotic rates without inducing apoptosis . It also modulates the Rho/Rho kinase/LIM kinase/cofilin signaling pathway, increasing GTPase RhoA activity and inducing actin stress fiber formation .
Wirkmechanismus
Narciclasine exerts its effects through several molecular targets and pathways. It has been shown to inhibit protein synthesis, isocitrate lyase, and hydroxypyruvate reductase activities . Additionally, narciclasine induces autophagy-dependent apoptosis in gastric cancer cells by inhibiting the phosphorylation level of Akt/mTOR, thereby reducing the proliferation of these cells . It also acts as a novel inhibitor of topoisomerase I, which is essential for maintaining DNA integrity .
Vergleich Mit ähnlichen Verbindungen
Narciclasine is unique among similar compounds due to its specific molecular structure and biological activities. Similar compounds include other plant-derived anticancer agents such as camptothecin derivatives (topotecan and irinotecan), paclitaxel, and vinblastine . While these compounds also exhibit anticancer properties, narciclasine’s ability to modulate specific signaling pathways and induce autophagy-dependent apoptosis sets it apart.
List of Similar Compounds:- Camptothecin derivatives (topotecan and irinotecan)
- Paclitaxel
- Vinblastine
Eigenschaften
IUPAC Name |
2,3,4,7-tetrahydroxy-3,4,4a,5-tetrahydro-2H-[1,3]dioxolo[4,5-j]phenanthridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO7/c16-6-1-5-4-2-7-13(22-3-21-7)11(18)8(4)14(20)15-9(5)12(19)10(6)17/h1-2,6,9-10,12,16-19H,3H2,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAZURSABQIKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S)-4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13400983.png)
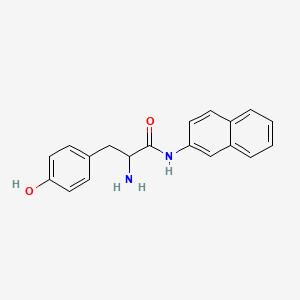

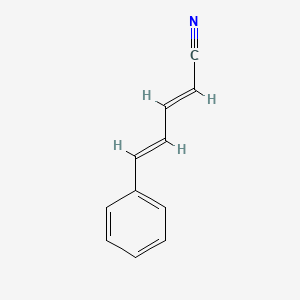
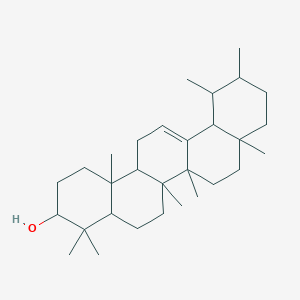
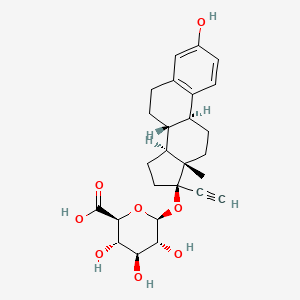
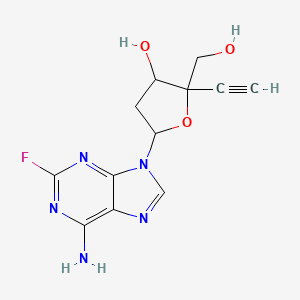
![2,2,2-trifluoro-N-[3-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide](/img/structure/B13401023.png)

![(Z)-but-2-enedioic acid;2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene](/img/structure/B13401037.png)
